![molecular formula C16H16FN3O3S B2703151 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide CAS No. 1904199-21-8](/img/structure/B2703151.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide
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Overview
Description
The molecule appears to contain several functional groups, including a fluoro-substituted oxazepine ring, an amide group, and a thiazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The presence of multiple heterocyclic rings (oxazepine and thiazole) and a fluorine atom suggests that this compound could have interesting electronic properties. The amide group could participate in hydrogen bonding, potentially influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions, and the fluorine atom could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of fluorine, a highly electronegative atom, could influence the compound’s polarity. The heterocyclic rings and amide group could also influence properties like boiling point, melting point, and solubility .Scientific Research Applications
Inhibition of Protoporphyrinogen Oxidase (Protox)
The mode of action of compounds similar to the one has been identified as inhibition of protoporphyrinogen oxidase (protox) . This enzyme is involved in the biosynthesis of heme, a component of hemoglobin, cytochromes, and other hemoproteins. Inhibiting this enzyme could have potential applications in treating diseases where heme production is dysregulated .
Anticonvulsant Effect
A series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, which are structurally similar to your compound, were synthesized and evaluated for their anticonvulsant effect . This suggests that your compound could potentially be used in the development of new anticonvulsant drugs .
Neurotoxicity Studies
The same series of compounds were also evaluated for their neurotoxicity in mice . This suggests that your compound could be used in neurotoxicity studies to understand its effects on the nervous system .
Organic Light Emitting Diodes (OLEDs)
Compounds with similar structures have been used in the development of organic light emitting diodes (OLEDs) . Your compound could potentially be used in similar applications .
High Conductivity Polymers
A team of researchers developed a solution-processed n-type conducting polymer with ultrahigh conductivity . Your compound, with its similar structure, could potentially be used in the development of high conductivity polymers .
Mechanism of Action
Target of Action
The primary targets of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide Similar compounds have been evaluated for their anticonvulsant effects , suggesting that this compound may also target neuronal ion channels or receptors involved in seizure activity.
Mode of Action
The exact mode of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide It’s worth noting that similar compounds have shown anticonvulsant activities . This suggests that this compound might interact with its targets, possibly neuronal ion channels or receptors, to modulate their activity and reduce seizure activity.
Biochemical Pathways
The specific biochemical pathways affected by N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide Given the potential anticonvulsant activity of similar compounds , it’s plausible that this compound may affect pathways related to neuronal excitability and neurotransmission.
Result of Action
The molecular and cellular effects of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide Similar compounds have shown anticonvulsant activities , suggesting that this compound may have similar effects at the molecular and cellular level, possibly by reducing neuronal excitability and seizure activity.
Future Directions
properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-10-15(24-9-19-10)16(22)18-4-5-20-7-11-6-12(17)2-3-13(11)23-8-14(20)21/h2-3,6,9H,4-5,7-8H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHXKLNCLWHUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide |
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